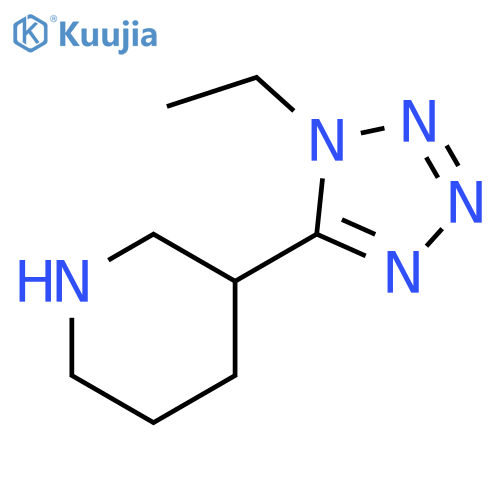

Cas no 1550987-04-6 (Piperidine, 3-(1-ethyl-1H-tetrazol-5-yl)-)

Piperidine, 3-(1-ethyl-1H-tetrazol-5-yl)- 化学的及び物理的性質

名前と識別子

-

- Piperidine, 3-(1-ethyl-1H-tetrazol-5-yl)-

-

- インチ: 1S/C8H15N5/c1-2-13-8(10-11-12-13)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3

- InChIKey: HZLFJQJLAAZYQS-UHFFFAOYSA-N

- ほほえんだ: N1CCCC(C2N(CC)N=NN=2)C1

Piperidine, 3-(1-ethyl-1H-tetrazol-5-yl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-376328-0.5g |

3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)piperidine |

1550987-04-6 | 0.5g |

$1014.0 | 2023-03-02 | ||

| Enamine | EN300-376328-1.0g |

3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)piperidine |

1550987-04-6 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-376328-0.05g |

3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)piperidine |

1550987-04-6 | 0.05g |

$888.0 | 2023-03-02 | ||

| Enamine | EN300-376328-0.25g |

3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)piperidine |

1550987-04-6 | 0.25g |

$972.0 | 2023-03-02 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01065028-1g |

3-(1-Ethyl-1h-1,2,3,4-tetrazol-5-yl)piperidine |

1550987-04-6 | 95% | 1g |

¥5180.0 | 2023-04-10 | |

| Enamine | EN300-376328-10.0g |

3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)piperidine |

1550987-04-6 | 10.0g |

$4545.0 | 2023-03-02 | ||

| Enamine | EN300-376328-2.5g |

3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)piperidine |

1550987-04-6 | 2.5g |

$2071.0 | 2023-03-02 | ||

| Enamine | EN300-376328-5.0g |

3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)piperidine |

1550987-04-6 | 5.0g |

$3065.0 | 2023-03-02 | ||

| Enamine | EN300-376328-0.1g |

3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)piperidine |

1550987-04-6 | 0.1g |

$930.0 | 2023-03-02 |

Piperidine, 3-(1-ethyl-1H-tetrazol-5-yl)- 関連文献

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

Piperidine, 3-(1-ethyl-1H-tetrazol-5-yl)-に関する追加情報

Introduction to Piperidine, 3-(1-Ethyl-1H-Tetrazol-5-Yl)- (CAS No. 1550987-04-6)

Piperidine, 3-(1-Ethyl-1H-Tetrazol-5-Yl)-, also known by its CAS number 1550987-04-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of piperidine, a six-membered cyclic amine, and incorporates a tetrazole moiety at the 3-position. The tetrazole group, a five-membered ring containing four nitrogen atoms and one carbon atom, is known for its versatile reactivity and applications in various chemical systems.

The synthesis of Piperidine, 3-(1-Ethyl-1H-Tetrazol-5-Yl)- involves a combination of nucleophilic substitution and cyclization reactions. Recent studies have highlighted the importance of optimizing reaction conditions to achieve high yields and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the formation of the tetrazole ring while maintaining the integrity of the piperidine backbone.

One of the most promising applications of this compound lies in its potential as a building block for advanced materials. The tetrazole group in Piperidine, 3-(1-Ethyl-1H-Tetrazol-5-Yl)- can act as a versatile functional group for further modifications. For example, it can be used to prepare coordination polymers or metal-organic frameworks (MOFs) by exploiting the nitrogen atoms in the tetrazole ring for metal coordination.

Recent research has also focused on the biological activity of Piperidine, 3-(1-Ethyl-1H-Tetrazol-5-Yl)- and its derivatives. Studies have shown that this compound exhibits moderate anti-inflammatory properties, making it a candidate for further exploration in drug development. Additionally, its ability to act as a ligand in enzyme inhibition assays has opened new avenues for its application in biochemistry.

In terms of environmental impact, Piperidine, 3-(1-Ethyl-1H-Tetrazol-5-Yl)- has been evaluated for its biodegradability and toxicity. Preliminary results indicate that it is not highly toxic to aquatic organisms under standard test conditions. However, further studies are required to fully understand its long-term effects on ecosystems.

The development of efficient analytical methods for detecting Piperidine, 3-(1-Ethyl-1H-Tetrazol-5-Yl)- in complex matrices is another area of active research. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry have been optimized to ensure accurate quantification of this compound in various samples.

In conclusion, Piperidine, 3-(1-Ethyl-1H-Tetrazol-5-Yl)- (CAS No. 1550987-04-) is a multifaceted compound with applications spanning organic synthesis, materials science, and biochemistry. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop novel chemical systems and therapeutic agents.

1550987-04-6 (Piperidine, 3-(1-ethyl-1H-tetrazol-5-yl)-) 関連製品

- 1216134-31-4(3-Chloro-4-ethoxy-phenol)

- 2171517-43-2(1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-2-carboxylic acid)

- 2680685-13-4(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid)

- 1797214-72-2(Cyclopropanecarboxamide, N-[1-(tetrahydro-3-furanyl)-1H-pyrazol-4-yl]-)

- 946328-17-2(1-(4-methoxyphenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one)

- 118247-88-4(Z-L-beta-Glutamic acid gamma-tert-butyl ester)

- 1172135-81-7(4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation))

- 57583-54-7(Resorcinol bis(diphenyl phosphate))

- 1805402-68-9(6-Aminomethyl-3-cyano-2-nitrobenzoic acid)

- 2228822-23-7(O-2-(5-fluoro-2-methoxyphenyl)propan-2-ylhydroxylamine)